molecular formula C12H15N3OS B1478578 (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol CAS No. 2098031-24-2

(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol

Cat. No. B1478578
CAS RN: 2098031-24-2
M. Wt: 249.33 g/mol
InChI Key: LTLBWJJOXRVNNK-UHFFFAOYSA-N
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Description

“(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol” is a chemical compound that can be used for pharmaceutical testing . It is a type of thiazolo[5,4-b]pyridine, a class of compounds that have been found to have potent inhibitory activity .


Synthesis Analysis

Thiazolo[5,4-b]pyridines can be efficiently prepared in several steps from commercially available substances in moderate to good yields . A one-pot synthesis method has been described for the preparation of related compounds .


Molecular Structure Analysis

The molecular structure of “(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol” can be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

Thiazolo[5,4-b]pyridines have been found to show potent inhibitory activity . The structure-activity relationships (SAR) study showed that certain functionalities were important for this inhibitory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol” can be determined using techniques such as NMR and HRMS .

Scientific Research Applications

Synthesis of Novel Derivatives

The compound has been utilized in the synthesis of new series of 1,3-thiazole, pyrano [2,3-d]thiazole, and 4,5-dihydrothiazolo [4,5-b]pyridine derivatives. These derivatives have potential applications in various fields including medicinal chemistry and material science .

Overcoming Drug Resistance

Thiazolo[5,4-b]pyridine derivatives have been studied for their potential to overcome drug resistance in cancer treatments. Specifically, they have been designed to overcome resistance to c-KIT inhibitors like imatinib .

Anticancer Agents

Derivatives of thiazolo[5,4-b]pyridine have been synthesized as potential anticancer agents. These compounds have shown significant clinical diversity and activity against cancer cells .

Design and Synthesis of Analogues

Novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized. These analogues are prepared from commercially available substances and have potential therapeutic applications .

Green Chemistry Applications

The compound has been used in green chemistry as a solvent for the synthesis of thiazolo[5,4-b]pyridine heterocycles. This application highlights its role in promoting environmentally friendly chemical processes .

Mechanism of Action

properties

IUPAC Name

[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c16-8-9-3-6-15(7-4-9)12-14-10-2-1-5-13-11(10)17-12/h1-2,5,9,16H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLBWJJOXRVNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC3=C(S2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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